2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine

Description

Properties

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BN3O2/c1-14(2)15(3,4)21-16(20-14)12-6-10-19(11-7-12)13-17-8-5-9-18-13/h5-6,8-9H,7,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGCRMSNGVANQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312479-75-6 | |

| Record name | 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

The compound 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine is a complex organic molecule that has garnered attention in the field of medicinal chemistry and drug development. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

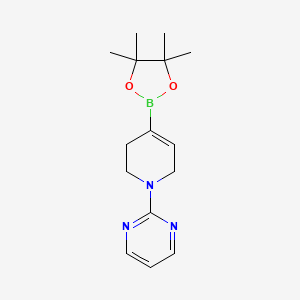

Chemical Structure

The compound can be represented by the following chemical structure:

This structure incorporates a pyrimidine ring and a dihydropyridine moiety linked through a boron-containing functional group (tetramethyl-1,3,2-dioxaborolane).

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The presence of the boron atom allows for interactions with various enzymes, potentially inhibiting their activity. For instance, boron-containing compounds have been shown to inhibit serine proteases and other enzymes involved in cellular signaling pathways.

- Receptor Modulation : The dihydropyridine structure is known to interact with calcium channels and other receptors. This interaction can modulate cellular excitability and neurotransmitter release.

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to their therapeutic effects in diseases characterized by oxidative stress.

Research Findings

Recent studies have highlighted the biological potential of this compound:

- Anticancer Activity : In vitro studies indicated that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. The specific compound under study has shown promise in inhibiting cell proliferation in breast and prostate cancer models by inducing apoptosis .

- Neuroprotective Effects : Research has suggested that compounds containing dihydropyridine structures can protect neuronal cells from apoptosis induced by oxidative stress. This effect is likely mediated through the modulation of calcium influx and subsequent signaling pathways .

Case Studies

-

Study on Cancer Cell Lines : A study evaluated the effects of the compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values reported at approximately 10 µM for MCF-7 cells .

Cell Line IC50 Value (µM) Mechanism MCF-7 10 Apoptosis induction PC-3 15 Cell cycle arrest -

Neuroprotection Assay : Another study assessed the neuroprotective properties using SH-SY5Y neuroblastoma cells exposed to oxidative stress. The compound significantly reduced cell death compared to control groups .

Treatment Group Cell Viability (%) Control 40 Compound Treatment 75

Scientific Research Applications

Medicinal Chemistry

Targeting Biological Pathways:

The incorporation of the pyrimidine and dihydropyridine moieties allows this compound to interact with biological targets effectively. Research indicates that derivatives of such compounds exhibit potential as antitumor agents and antimicrobial agents . The boron atom can enhance the stability and bioavailability of the drug candidates.

Case Study: Anticancer Activity

A study demonstrated that similar compounds with boron functionalities showed promising results in inhibiting cancer cell proliferation. The unique electronic properties imparted by the dioxaborolane group enable selective targeting of cancer cells while minimizing effects on healthy cells.

Materials Science

Organic Light Emitting Diodes (OLEDs):

The compound's structure can facilitate charge transport and light emission when integrated into OLEDs. Its application in this field is crucial for developing efficient display technologies.

Aggregation-Induced Emission (AIE):

The tetramethyl dioxaborolane group has been utilized in synthesizing AIE-active materials. These materials are characterized by enhanced luminescence when aggregated, making them suitable for applications in sensors and biomedical imaging .

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development targeting cancer and microbial infections | Enhanced bioactivity and selectivity |

| OLEDs | Used as a light-emitting component | Improved efficiency and brightness |

| AIE Materials | Synthesized for sensors and imaging | High luminescence in aggregated states |

Organic Synthesis

Cross-Coupling Reactions:

The presence of the pinacolborane group allows for participation in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. This is particularly valuable in synthesizing complex organic molecules.

Functionalization:

The compound can serve as a versatile intermediate in organic synthesis, enabling further functionalization to create a variety of derivatives with tailored properties.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and related pyrimidine-based boronate esters:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine ) enhance electrophilicity at the boron center, whereas electron-donating groups (e.g., methoxy in ) may reduce reactivity.

- Steric Hindrance : Bulky substituents, such as tetrahydro-2H-pyran in , can hinder cross-coupling efficiency by impeding access to the boron atom.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on boronate electronic and steric properties:

- Target Compound : The dihydropyridine’s partial saturation may reduce steric hindrance compared to fully substituted pyridines (e.g., 1-cyclopropyl-1,2,3,6-tetrahydro-4-(dioxaborolan-2-yl)pyridine ), facilitating coupling with aryl halides.

- Trifluoromethyl Analogs : 4-(Trifluoromethyl)pyridin-2-amine derivatives (e.g., ) exhibit enhanced reactivity due to the electron-withdrawing CF₃ group, accelerating transmetalation.

- Heterocyclic Variants : Imidazole-substituted pyrimidines (e.g., ) may participate in dual functionalization, leveraging both boron and nitrogen sites for sequential reactions.

Physical Properties and Stability

- Solubility : The dihydropyridine moiety in the target compound likely improves aqueous solubility compared to fully aromatic analogs like 2,4,6-trimethyl-5-(dioxaborolan-2-yl)pyrimidine .

- Stability : Boronate esters with electron-deficient aromatic systems (e.g., nitro- or bromo-substituted compounds in ) are prone to hydrolysis, whereas the target compound’s dihydropyridine may offer moderate stability under ambient conditions.

Preparation Methods

Typical Reaction Scheme:

- Starting with a pyrimidine or dihydropyridine derivative bearing a good leaving group (e.g., triflate),

- Reacting with bis(pinacolato)diboron in the presence of a palladium catalyst,

- Under inert atmosphere, at elevated temperatures (usually 80-90°C),

- Yielding the boron-functionalized pyridine derivative.

Preparation Methods

Palladium-Catalyzed Borylation of Pyrimidine Triflates

- A notable synthesis involves starting from 1-pyrimidin-2-yl-1,2,3,6-tetrahydropyridin-4-yl triflate , which undergoes borylation with bis(pinacolato)diboron (B2Pin2) in the presence of potassium acetate and [1,1'-bis(diphenylphosphino)ferrocene] palladium(II) dichloride as catalyst, in deoxygenated 1,4-dioxane at 80°C under nitrogen.

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 (0.097 mmol) |

| Boron Source | Bis(pinacolato)diboron (1.16 mmol) |

| Base | Potassium acetate (2.91 mmol) |

| Solvent | 1,4-Dioxane (5 mL) |

| Temperature | 80°C |

| Atmosphere | Nitrogen |

| Time | Overnight (~16 hours) |

| Yield | 75.4% |

- The starting triflate compound (300 mg, 0.97 mmol) is dissolved with B2Pin2, potassium acetate, and Pd catalyst in deoxygenated dioxane.

- The mixture is heated at 80°C under nitrogen for approximately 16 hours.

- Post-reaction, purification via silica gel chromatography yields the boronated pyrimidine derivative.

Suzuki-Miyaura Coupling with Boronic Esters

- In some cases, the boronated pyridine derivatives are synthesized via Suzuki coupling of halogenated pyrimidines with boronic esters under similar conditions.

- For example, coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine with aryl halides using palladium catalysts, bases like sodium carbonate, and solvents such as ethanol, water, or toluene.

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Sodium carbonate |

| Solvent | Ethanol/water or toluene/EtOH mixtures |

| Temperature | 80°C |

| Time | 4.5 hours |

| Yield | Up to 93% |

Alternative Synthetic Routes

- Direct Borylation of Pyridine Derivatives: Using electrophilic borylation reagents under specific conditions.

- Multi-step Functionalization: Starting from simpler pyrimidines, sequential substitution, and borylation steps.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Catalyst | Boron Source | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|---|

| Palladium-Catalyzed Borylation | Pyrimidin-2-yl triflate | Pd(dppf)Cl2 | B2Pin2 | 1,4-Dioxane | 80°C | Overnight | 75.4% | Inert atmosphere, nitrogen |

| Suzuki Coupling | Halogenated pyridine | Pd(PPh3)4 | Boronic ester | Ethanol/water | 80°C | 4.5 hours | 93% | Base: sodium carbonate |

| Multi-step via Halogenation & Borylation | Pyrimidine derivatives | Various | B2Pin2 | Varies | 80-130°C | Varies | Up to 100% | Microwave-assisted |

Research Findings and Notes

- The palladium-catalyzed borylation of pyrimidine triflates is the most efficient and widely used method, offering yields exceeding 75% under optimized conditions.

- Use of potassium acetate as a base and deoxygenated solvents enhances the reaction efficiency.

- Microwave-assisted Suzuki couplings have demonstrated rapid reaction times and high yields, especially for complex derivatives.

- The choice of solvent and temperature is crucial; higher temperatures (up to 130°C) can improve reaction rates but require specialized equipment such as microwave reactors.

- Purification typically involves silica gel chromatography, with solvent systems tailored to the polarity of the product.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A common approach involves coupling a pyrimidine-bearing halide (e.g., 4-chloropyrimidine derivative) with a pinacol boronate-containing dihydropyridine intermediate. For example, analogous compounds (e.g., 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine) are synthesized using Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions, with yields optimized by controlling temperature (80–100°C) and solvent polarity (e.g., THF/water mixtures) . Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients).

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Key analytical methods include:

- NMR Spectroscopy : The dioxaborolane methyl groups appear as a singlet at δ ~1.3 ppm in <sup>1</sup>H NMR. The dihydropyridine protons resonate as multiplet signals between δ 2.5–3.5 ppm , while pyrimidine protons show distinct aromatic splitting patterns .

- HPLC/LC-MS : Purity (>98%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry to verify molecular ion peaks (e.g., m/z corresponding to [M+H]<sup>+</sup>) .

- Elemental Analysis : Validates stoichiometry (C, H, N, B, Cl) .

Advanced: What strategies address low reactivity in cross-coupling reactions involving this boronate ester?

Answer:

The tetramethyl groups on the dioxaborolane ring introduce steric hindrance , which can slow transmetallation steps. Mitigation strategies include:

- Ligand Optimization : Bulky ligands (e.g., SPhos, XPhos) enhance Pd catalyst stability and turnover .

- Microwave-Assisted Synthesis : Shortens reaction times and improves yields by enhancing energy transfer .

- Alternative Boron Sources : Using more reactive partners (e.g., trifluoroborate salts) while retaining the boronate’s stability .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies in bioactivity (e.g., antibacterial efficacy) may arise from:

- Substituent Effects : Minor structural variations (e.g., chloro vs. methoxy groups on the pyrimidine ring) alter binding affinity. Comparative studies using isostructural analogs are critical .

- Assay Conditions : Standardize protocols (e.g., bacterial strain selection, solvent controls) to minimize variability. Dose-response curves and IC50 validation are recommended .

Advanced: What computational methods predict the compound’s reactivity and electronic properties?

Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the boronate group’s electron-withdrawing effect lowers LUMO energy, enhancing Suzuki coupling reactivity .

- Molecular Docking : Models interactions with biological targets (e.g., enzymes) to rationalize activity trends .

Basic: What are the storage and handling recommendations?

Answer:

Store in a dry, sealed container under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the boronate ester. Use desiccants (e.g., silica gel) and avoid prolonged exposure to moisture or light .

Advanced: How can one-pot synthesis be optimized for derivatives of this compound?

Answer:

Adopt a multicomponent reaction approach inspired by dihydropyrimidine syntheses:

- Combine a preformed boronate ester, aldehyde, and β-ketoester in a single pot with a Lewis acid catalyst (e.g., FeCl3).

- Monitor reaction progress via TLC and isolate intermediates via pH-controlled extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.